molecular formula C10H10BrNO5 B1632624 Ethyl 2-(4-bromo-2-nitrophenoxy)acetate CAS No. 528892-33-3

Ethyl 2-(4-bromo-2-nitrophenoxy)acetate

Cat. No.: B1632624
CAS No.: 528892-33-3
M. Wt: 304.09 g/mol
InChI Key: SRRPEZQNZGHKTA-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromo-2-nitrophenoxy)acetate, with the CAS number 528892-33-3, is a solid organic compound with a molecular weight of 304.09 g/mol and the molecular formula C 10 H 10 BrNO 5 . This molecule integrates two highly versatile functional groups—a bromo substituent and a nitro group—on a phenoxyacetate backbone, making it a valuable synthetic intermediate for research applications in medicinal chemistry and material science. The bromine atom serves as an excellent site for further structural elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the introduction of complex carbon frameworks. Concurrently, the nitro group can be selectively reduced to a corresponding aniline, a key functional group in many pharmaceutical agents and dyes . The ethyl acetates ester moiety offers a handle for hydrolysis or transformation into other functional groups, thereby extending its utility as a building block. As a reference, the crystal structure of the related compound, Ethyl 2-(4-nitrophenoxy)acetate, has been reported in the scientific literature, underscoring the interest in this class of compounds for the development of new organic materials . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-bromo-2-nitrophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO5/c1-2-16-10(13)6-17-9-4-3-7(11)5-8(9)12(14)15/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRPEZQNZGHKTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

Synthesis of 1,4-benzoxazin-3-ones from ethyl 2-(4-bromo-2-nitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 6-bromo-2H-1,4-benzoxazin-3(4H)-one

Topic: Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the 1,4-Benzoxazin-3-one Scaffold

The 1,4-benzoxazin-3-one core is a privileged heterocyclic scaffold that features prominently in medicinal chemistry and drug discovery.[1][2][3] Compounds bearing this moiety exhibit a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[2][3][4][5] The inherent stability and synthetic tractability of the benzoxazinone ring system make it an attractive template for the development of novel therapeutic agents.

This application note provides a detailed, field-proven protocol for the synthesis of 6-bromo-2H-1,4-benzoxazin-3(4H)-one, a valuable intermediate for further functionalization. The synthesis proceeds via a robust and chemoselective two-step sequence starting from the readily accessible ethyl 2-(4-bromo-2-nitrophenoxy)acetate. The core transformation involves the selective reduction of an aromatic nitro group, followed by a spontaneous, thermally-induced intramolecular cyclization.

Overall Synthetic Pathway

The conversion of this compound to 6-bromo-2H-1,4-benzoxazin-3(4H)-one is achieved through a reduction-cyclization cascade. The first critical step is the chemoselective reduction of the nitro group to an amine, which then acts as an intramolecular nucleophile to displace the ethoxy group of the ester, forming the stable six-membered lactam.

G cluster_reduction Part 1: Reduction cluster_cyclization Part 2: Cyclization cluster_analysis Final Analysis A 1. Dissolve Starting Material in Ethanol B 2. Add SnCl₂·2H₂O A->B C 3. Reflux (2-4h) B->C D 4. TLC Check 1: Confirm SM consumption C->D E 5. Cool & Quench (Ice & NaHCO₃) D->E F 6. Extract with EtOAc E->F G 7. Dry & Concentrate F->G H 8. Dissolve Crude Amine in Toluene G->H Crude Amine Intermediate I 9. Reflux (3-6h) w/ Dean-Stark H->I J 10. TLC Check 2: Confirm Intermediate consumption I->J K 11. Cool & Crystallize J->K L 12. Filter & Wash w/ Hexanes K->L M 13. Dry Final Product L->M N Characterize: - ¹H & ¹³C NMR - Mass Spec - Melting Point M->N

Caption: Step-by-step experimental workflow with validation checkpoints.

References

  • Rapid reduction of heteroaromatic nitro groups using catalytic transfer hydrogenation with microwave heating. ResearchGate. Available at: [Link]

  • Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Reduction of Nitroarenes with Hydrogen Transfer Catalysis. Thieme. Available at: [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Royal Society of Chemistry. Available at: [Link]

  • Reduction of aromatic nitro compounds using Sn and HCl gives:. askIITians. Available at: [Link]

  • Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry. Available at: [Link]

  • Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from-[6][7]Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. MDPI. Available at: [Link]

  • Reduction of nitro compounds. Wikipedia. Available at: [Link]

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. ResearchGate. Available at: [Link]

  • Nitroaromatic Reduction w/Sn. Sciencemadness.org. Available at: [Link]

  • Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from-[6][7]Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. National Center for Biotechnology Information. Available at: [Link]

  • Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. ResearchGate. Available at: [Link]

  • Synthesis of 1,4-Benzoxazin-3-ones. Organic Chemistry Portal. Available at: [Link]

  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. National Center for Biotechnology Information. Available at: [Link]

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Available at: [Link]

  • Synthesis of some Heterocyclic Compounds from 1,4-Benzoxazine-3-one. ResearchGate. Available at: [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Center for Biotechnology Information. Available at: [Link]

  • Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides. ResearchGate. Available at: [Link]

  • Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry. Available at: [Link]

  • Synthesis of 2-Benzoxazinones (2H-1,4-Benzoxazin-2-ones). Organic Chemistry Portal. Available at: [Link]

Sources

Application Note: Williamson Ether Synthesis of Ethyl 2-(4-bromo-2-nitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction

The Williamson ether synthesis, a cornerstone of organic chemistry developed by Alexander Williamson in 1850, remains a widely utilized and versatile method for the preparation of both symmetrical and asymmetrical ethers.[1][2][3] This nucleophilic substitution reaction (SN2) involves the reaction of an alkoxide or phenoxide with a primary alkyl halide.[1][2][4] The target molecule, ethyl 2-(4-bromo-2-nitrophenoxy)acetate, is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[5] Its structure, featuring bromo and nitro functionalities, allows for subsequent chemical modifications, making it a key building block in the development of complex organic molecules.[5]

This application note provides a comprehensive and detailed protocol for the synthesis of this compound via the Williamson ether synthesis. It is intended for researchers, scientists, and professionals in the field of drug development, offering not just a step-by-step procedure but also a thorough explanation of the underlying chemical principles and critical experimental parameters.

Reaction Principle and Mechanism

The synthesis of this compound proceeds through the reaction of 4-bromo-2-nitrophenol with ethyl chloroacetate in the presence of a suitable base and solvent. The reaction follows an SN2 mechanism, which is a single, concerted step where the nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously.[1][2]

Step 1: Deprotonation of the Phenol

The reaction is initiated by the deprotonation of the acidic hydroxyl group of 4-bromo-2-nitrophenol by a base to form a more nucleophilic phenoxide ion. The choice of base is crucial; a moderately strong base is required to effectively deprotonate the phenol without promoting side reactions.

Step 2: Nucleophilic Attack

The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of ethyl chloroacetate. This carbon is susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent chlorine atom and carbonyl group.

Step 3: Displacement of the Leaving Group

The attack of the phenoxide ion leads to the displacement of the chloride ion, a good leaving group, resulting in the formation of the desired ether, this compound.

Williamson_Ether_Synthesis_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2 & 3: SN2 Attack and Displacement 4-bromo-2-nitrophenol 4-Bromo-2-nitrophenol Phenoxide 4-Bromo-2-nitrophenoxide Ion 4-bromo-2-nitrophenol->Phenoxide Deprotonation Base Base (K₂CO₃) Base->Phenoxide Transition_State SN2 Transition State Phenoxide->Transition_State Nucleophilic Attack Ethyl_chloroacetate Ethyl Chloroacetate Ethyl_chloroacetate->Transition_State Product This compound Transition_State->Product Bond Formation Leaving_Group Chloride Ion (Cl⁻) Transition_State->Leaving_Group Leaving Group Departure

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMolesPuritySupplier
4-Bromo-2-nitrophenolC₆H₄BrNO₃218.002.18 g0.0198%Sigma-Aldrich[6]
Ethyl chloroacetateC₄H₇ClO₂122.551.35 g (1.1 mL)0.011>98.5%Cole-Parmer[7]
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.07 g0.015AnhydrousFisher Scientific
AcetoneC₃H₆O58.0850 mL-ACS GradeVWR
Ethyl AcetateC₄H₈O₂88.11As needed-ACS GradeVWR
HexaneC₆H₁₄86.18As needed-ACS GradeVWR
Equipment
  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glassware for extraction and filtration

  • Fume hood

Safety Precautions
  • 4-Bromo-2-nitrophenol: Harmful if swallowed or inhaled. Causes skin and serious eye irritation.[6][8]

  • Ethyl chloroacetate: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.[9][10] It is a lachrymator and can cause severe eye and skin irritation.[7]

  • Acetone and Ethyl Acetate: Highly flammable liquids. Use in a well-ventilated fume hood away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a certified chemical fume hood.

Step-by-Step Procedure

Workflow A 1. Combine Reactants B 2. Add Alkylating Agent A->B C 3. Reaction Under Reflux B->C D 4. Work-up and Extraction C->D E 5. Purification D->E F 6. Characterization E->F

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-bromo-2-nitrophenol (2.18 g, 0.01 mol) and anhydrous potassium carbonate (2.07 g, 0.015 mol) in 50 mL of acetone.

    • Rationale: Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction.[1] Potassium carbonate is a mild and effective base for deprotonating the phenol.[11][12] Using a slight excess of the base ensures complete deprotonation.

  • Addition of Ethyl Chloroacetate: To the stirring suspension, add ethyl chloroacetate (1.1 mL, 0.011 mol) dropwise at room temperature.

    • Rationale: A small excess of the alkylating agent is used to ensure the complete consumption of the limiting reagent, 4-bromo-2-nitrophenol.

  • Reaction Monitoring: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 56 °C) using a heating mantle. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-8 hours.[2]

    • Rationale: Heating the reaction increases the rate of the SN2 reaction. TLC allows for the visualization of the consumption of the starting material and the formation of the product.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium salts and wash them with a small amount of acetone. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the acetone.

  • Extraction: Dissolve the resulting residue in 50 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash it with 2 x 50 mL of water and then with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Rationale: The aqueous washes remove any remaining inorganic salts and water-soluble impurities. Brine helps to break any emulsions and further dry the organic layer.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.

    • Rationale: Column chromatography is a highly effective method for separating the desired product from any unreacted starting materials and side products.[13]

Discussion of Key Parameters

Choice of Base: The selection of the base is critical. Strong bases like sodium hydride (NaH) can also be used and often lead to higher yields.[14] However, potassium carbonate is a safer and easier-to-handle alternative for laboratory-scale synthesis.[15] The pKa of the phenol is lowered by the electron-withdrawing nitro and bromo groups, making a weaker base like K₂CO₃ sufficient for deprotonation.

Choice of Solvent: Polar aprotic solvents like acetone, acetonitrile, or dimethylformamide (DMF) are preferred for Williamson ether synthesis as they solvate the cation of the base but do not strongly solvate the nucleophilic anion, thus increasing its reactivity.[2][3] Protic solvents can slow down the reaction by solvating the nucleophile through hydrogen bonding.[1]

Choice of Alkylating Agent: Primary alkyl halides are ideal for the Williamson ether synthesis as they are most susceptible to SN2 attack.[2][4] Secondary and tertiary alkyl halides are more prone to undergo elimination (E2) reactions, especially in the presence of a strong base.[1][4] Ethyl chloroacetate is a primary alkyl halide and a good electrophile.

Temperature and Reaction Time: The reaction is typically conducted at elevated temperatures to increase the reaction rate.[2] The optimal temperature and time will depend on the specific substrates and solvent used. Monitoring the reaction by TLC is essential to determine the point of completion and avoid the formation of degradation products.

Troubleshooting

ProblemPossible CauseSolution
Low YieldIncomplete reactionIncrease reaction time or temperature. Ensure the base is anhydrous.
Side reactions (e.g., elimination)Use a milder base or lower the reaction temperature.
Loss of product during work-upEnsure complete extraction and minimize transfers.
Presence of Starting MaterialInsufficient reaction time or temperatureIncrease reaction time or temperature.
Inactive baseUse fresh, anhydrous base.
Formation of ByproductsC-alkylation of the phenoxideThis is a known side reaction for phenoxides.[1] Purification by column chromatography should separate the isomers.
Hydrolysis of the esterEnsure anhydrous conditions.

Conclusion

The Williamson ether synthesis is a robust and reliable method for the preparation of this compound. By carefully controlling the reaction conditions, including the choice of base, solvent, and temperature, high yields of the desired product can be achieved. This application note provides a detailed and well-grounded protocol that, when followed with the appropriate safety precautions, will enable researchers to successfully synthesize this valuable chemical intermediate.

References

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

  • Williamson Ether Synthesis - Chemistry Steps. (n.d.). Retrieved February 12, 2026, from [Link]

  • Williamson Ether Synthesis reaction - BYJU'S. (n.d.). Retrieved February 12, 2026, from [Link]

  • Williamson Ether Synthesis - ChemTalk. (n.d.). Retrieved February 12, 2026, from [Link]

  • Reaction Mechanism of Williamson's synthesis - Physics Wallah. (n.d.). Retrieved February 12, 2026, from [Link]

  • Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis? - Filo. (2023, October 7). Retrieved February 12, 2026, from [Link]

  • Material Safety Data Sheet - Ethyl chloroacetate - Cole-Parmer. (n.d.). Retrieved February 12, 2026, from [Link]

  • Ethyl chloroacetate - SAFETY DATA SHEET. (2007, September 18). Retrieved February 12, 2026, from [Link]

  • Safety Data Sheet: Ethyl chloroacetate - Chemos GmbH&Co.KG. (n.d.). Retrieved February 12, 2026, from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved February 12, 2026, from [Link]

  • Safety Data Sheet: Ethyl chloroacetate - Carl ROTH. (n.d.). Retrieved February 12, 2026, from [Link]

  • Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis? - Vedantu. (n.d.). Retrieved February 12, 2026, from [Link]

  • Intramolecular Williamson Ether Synthesis - Master Organic Chemistry. (2015, June 12). Retrieved February 12, 2026, from [Link]

  • Mastering The Williamson Ether Synthesis - Osunstate. (2025, December 4). Retrieved February 12, 2026, from [Link]

  • Williamson Ether Synthesis - Chemistry LibreTexts. (2023, January 22). Retrieved February 12, 2026, from [Link]

  • Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed. (n.d.). Retrieved February 12, 2026, from [Link]

  • 4-Bromo-2-nitrophenol | C6H4BrNO3 | CID 24364 - PubChem. (n.d.). Retrieved February 12, 2026, from [Link]

  • Can anyone help me with a Williamson ether synthesis? - ResearchGate. (2014, August 15). Retrieved February 12, 2026, from [Link]

  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies - MDPI. (n.d.). Retrieved February 12, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). Retrieved February 12, 2026, from [Link]

  • MSDS of 4-Bromo-2-methyl-6-nitrophenol. (2020, April 20). Retrieved February 12, 2026, from [Link]

  • Williamson Ether Synthesis - YouTube. (2018, August 29). Retrieved February 12, 2026, from [Link]

  • Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones - ResearchGate. (2025, August 7). Retrieved February 12, 2026, from [Link]

  • 3 - Organic Syntheses Procedure. (n.d.). Retrieved February 12, 2026, from [Link]

  • This compound - MySkinRecipes. (n.d.). Retrieved February 12, 2026, from [Link]

  • ethyl bromoacetate - Organic Syntheses Procedure. (n.d.). Retrieved February 12, 2026, from [Link]

  • Ethyl 2-(4-nitrophenoxy)acetate - PMC. (n.d.). Retrieved February 12, 2026, from [Link]

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Technical Application Note: Optimized O-Alkylation of Electron-Deficient Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the O-alkylation of 4-bromo-2-nitrophenol (CAS 7693-52-9) with ethyl bromoacetate (CAS 105-36-2).[1] This transformation is a critical intermediate step in the synthesis of benzoxazinone-based pharmacophores and substituted anilines used in drug discovery (e.g., Linezolid analogs).

Unlike standard phenol alkylations, the presence of the electron-withdrawing nitro group at the ortho position significantly alters the acidity and nucleophilicity of the substrate.[1] This guide prioritizes a mild, scalable carbonate-based method over hydride-based approaches to prevent ester hydrolysis and ensure high regioselectivity.[1]

Chemical Context & Mechanism[1][2][3][4]

Reaction Scheme

The reaction proceeds via a Williamson ether synthesis mechanism.[1] The phenol is deprotonated by a weak base to form a phenoxide anion, which acts as the nucleophile in an SN2 attack on the ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


-carbon of the ethyl bromoacetate.

ReactionPathway Substrate 4-Bromo-2-nitrophenol (Acidic Substrate) Intermediate Phenoxide Anion (Nucleophile) Substrate->Intermediate Deprotonation (- HBr) Base K2CO3 (Base) Base->Intermediate Product Ethyl 2-(4-bromo-2-nitrophenoxy)acetate (Target Ether) Intermediate->Product SN2 Attack (Acetone/Reflux) Reagent Ethyl Bromoacetate (Electrophile) Reagent->Product

Figure 1: Mechanistic pathway for the base-mediated O-alkylation.

Critical Mechanistic Insights
  • Acidity & pKa: The pKa of 4-bromo-2-nitrophenol is approximately 6.3 , significantly more acidic than unsubstituted phenol (pKa ~10).[1] This acidity allows the use of weak bases like Potassium Carbonate (K2CO3) rather than Sodium Hydride (NaH).

  • Regioselectivity: O-alkylation is kinetically favored over C-alkylation in polar aprotic solvents (Acetone, DMF) with carbonate bases.[1]

  • Finkelstein Catalysis: The addition of catalytic Potassium Iodide (KI) converts the alkyl bromide to a more reactive alkyl iodide in situ, accelerating the reaction rate, particularly in acetone.

Reagent Selection Guide

The following table outlines the rationale behind the selection of specific reagents for this protocol.

Reagent ClassRecommendedAlternativeRationale for Recommendation
Base K2CO3 (Anhydrous)Cs2CO3Potassium carbonate offers the best balance of cost and basicity.[1] Cs2CO3 is faster but cost-prohibitive at scale.[1] NaH is too aggressive and risks ester hydrolysis.[1]
Solvent Acetone DMF or MeCNAcetone allows for a simple "filtration and evaporation" workup.[1] DMF requires aqueous extraction to remove, which can lead to emulsion formation.
Catalyst Potassium Iodide (KI) TBAIKI (10 mol%) significantly reduces reaction time by leveraging the Finkelstein effect.
Electrophile Ethyl Bromoacetate Ethyl IodoacetateEthyl bromoacetate is commercially stable and cheaper.[1] The in situ generation of the iodide (via KI) mimics the reactivity of the iodo-analog.

Detailed Experimental Protocol

Scale: 10.0 g (Substrate basis) Expected Yield: 85–95% Time: 4–6 Hours

Materials
  • 4-Bromo-2-nitrophenol (CAS 7693-52-9): 10.0 g (45.9 mmol)[1]

  • Ethyl bromoacetate (CAS 105-36-2): 9.2 g (55.1 mmol, 1.2 equiv)[1]

  • Potassium Carbonate (anhydrous): 12.7 g (91.8 mmol, 2.0 equiv)

  • Potassium Iodide (KI): 0.76 g (4.6 mmol, 0.1 equiv)

  • Acetone (Reagent Grade): 150 mL

Step-by-Step Methodology

Workflow Step1 1. CHARGE Dissolve 4-bromo-2-nitrophenol in Acetone. Add K2CO3 and KI. Step2 2. ACTIVATE Stir at Room Temp for 15-30 min (Formation of phenoxide anion) Step1->Step2 Step3 3. ADDITION Add Ethyl Bromoacetate dropwise. (Exothermic control) Step2->Step3 Step4 4. REACTION Heat to Reflux (56°C) for 4-6 hours. Monitor via TLC. Step3->Step4 Step5 5. WORKUP Cool to RT. Filter off inorganic salts. Wash cake with Acetone. Step4->Step5 Step6 6. ISOLATION Evaporate solvent under reduced pressure. Recrystallize (EtOH) or use crude. Step5->Step6

Figure 2: Operational workflow for the synthesis.

1. Activation:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-nitrophenol (10.0 g) and Acetone (150 mL).

  • Add Potassium Carbonate (12.7 g) and Potassium Iodide (0.76 g).

  • Observation: The solution will turn bright yellow/orange immediately, indicating the formation of the phenoxide anion. Stir at room temperature for 20 minutes to ensure complete deprotonation.

2. Alkylation:

  • Add Ethyl bromoacetate (9.2 g / ~6.1 mL) dropwise over 5 minutes.

  • Equip the flask with a reflux condenser and a drying tube (CaCl2).

  • Heat the mixture to a gentle reflux (~60°C bath temperature) for 4–6 hours.

3. Monitoring:

  • Check reaction progress via TLC (Eluent: 20% Ethyl Acetate in Hexanes).

  • Rf Values: Substrate (~0.4, yellow spot), Product (~0.7, non-polar spot).

  • The reaction is complete when the yellow substrate spot disappears.[1]

4. Workup:

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a sintered glass funnel or Celite pad to remove the inorganic salts (KBr, excess K2CO3).

  • Wash the filter cake with fresh acetone (2 x 20 mL).

  • Concentrate the combined filtrate under reduced pressure (Rotavap) to obtain a solid or viscous oil.

5. Purification:

  • The crude material is typically pure enough (>95%) for subsequent steps.

  • If higher purity is required, recrystallize from Ethanol or a Hexane/Ethyl Acetate mixture.[1]

  • Target Product: this compound.[1] Appearance: Pale yellow solid/crystals.[1][2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Old/Wet ReagentsEnsure K2CO3 is anhydrous.[1] Add 10 mol% more KI to accelerate the reaction.
Ester Hydrolysis Water in SolventUse dry acetone.[1] If using DMF, ensure it is anhydrous.[1] Avoid strong bases like NaOH.[1]
Dark Impurities OxidationPerform the reaction under a Nitrogen atmosphere (though usually not strictly necessary for this substrate).
Lachrymation Ethyl Bromoacetate vaporEthyl bromoacetate is a potent tear gas.[1][3][4] Handle ONLY in a functioning fume hood. Quench glassware with dilute ammonia before cleaning.[1]

References

  • Ali, M. A., et al. (2011).[1][5] Structure and properties of tert-butyl 2-(4-nitrophenoxy)acetate. (Analogous procedure using K2CO3/Acetone).

  • Al-Kiswani, M. M., et al. (2010).[1][6] Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines. Jordan Journal of Chemistry. (Detailed synthesis of nitrophenoxy acetates).

  • PubChem Compound Summary. (2023). 4-Bromo-2-nitrophenol (CID 24364).[1][7][8] (Physicochemical properties and pKa data).

  • Sigma-Aldrich. (2023).[1] Ethyl bromoacetate Safety Data Sheet. (Safety and handling of lachrymators).

Sources

Application Note: Chemoselective Reduction of Nitroarenes in Multifunctional Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Procedure for reducing nitro group in ethyl 2-(4-bromo-2-nitrophenoxy)acetate

Executive Summary

Objective: To selectively reduce the nitro functionality in This compound to its corresponding aniline, ethyl 2-(2-amino-4-bromophenoxy)acetate , while preserving the labile ethyl ester and the sensitive aryl bromide moieties.

The Challenge: This transformation presents a classic chemoselectivity conflict. Standard catalytic hydrogenation (


) poses a high risk of hydrogenolysis  (de-bromination), while strong hydride donors (e.g., 

) will indiscriminately reduce the ester to an alcohol.

The Solution: This protocol utilizes a Bechamp-type reduction using Iron powder activated by Ammonium Chloride (


) in aqueous ethanol.[1] This method is selected for its operational robustness, high chemoselectivity, and scalability. It operates under near-neutral conditions, preventing ester hydrolysis, and lacks the catalytic activity required to cleave aryl-halide bonds.

Strategic Analysis of Reduction Methods

The following decision matrix justifies the selection of the


 protocol over common alternatives for this specific substrate.
MethodReagentsRisk ProfileSuitability
Iron-Ammonium Chloride

Low. High functional group tolerance.[1]Optimal. Preserves ester & bromide.[2] Green solvent system.
Stannous Chloride

Medium. Acidic conditions may hydrolyze esters.[2]Viable Alternative. Good selectivity, but workup is difficult (emulsions).
Catalytic Hydrogenation

Critical. High risk of de-bromination (

cleavage).
Not Recommended. Requires poisoned catalysts (e.g., sulfided Pt/C) to be safe.
Hydride Reduction

or

Critical. Will reduce ester to alcohol.Forbidden. Completely lacks necessary chemoselectivity.

Reaction Mechanism & Pathway

The reduction of the nitro group by iron is a stepwise electron transfer process. Understanding this pathway is critical for troubleshooting incomplete reactions, which often stall at the hydroxylamine or azo stage.

ReactionPathway Substrate Nitroarene (-NO2) Nitroso Nitroso Intermediate (-NO) Substrate->Nitroso + 2e- / + 2H+ SideProduct Debrominated By-product Substrate->SideProduct Pd/C + H2 (Avoid!) Hydroxylamine Aryl Hydroxylamine (-NHOH) Nitroso->Hydroxylamine + 2e- / + 2H+ Product Aniline Product (-NH2) Hydroxylamine->Product + 2e- / + 2H+ (Rate Limiting Step)

Caption: Stepwise reduction pathway from Nitro to Amine. Note the 'Forbidden' catalytic hydrogenation path that leads to dehalogenation.

Detailed Experimental Protocol

Method: Iron-Mediated Reduction (


)
Scale:  10 mmol (approx. 3.0 g of starting material)
Reagents & Materials
  • Substrate: this compound (1.0 equiv).

  • Reductant: Iron Powder, -325 mesh (5.0 equiv). Note: Fine powder is essential for surface area.

  • Electrolyte/Activator: Ammonium Chloride (

    
    ) (5.0 equiv).
    
  • Solvent: Ethanol (Absolute) and Deionized Water (

    
     ratio).
    
  • Hardware: 3-neck round bottom flask, reflux condenser, mechanical stirrer (preferred over magnetic due to iron sludge).

Step-by-Step Procedure
  • Setup: Equip a 250 mL 3-neck flask with a mechanical stirrer and reflux condenser.

  • Solvation: Charge the flask with This compound (10 mmol) and Ethanol (40 mL). Stir until partially dissolved (suspension is acceptable).

  • Activation: Add a solution of Ammonium Chloride (50 mmol) dissolved in Water (20 mL).

  • Iron Addition: Add Iron powder (50 mmol) in one portion.

    • Observation: The mixture will turn dark grey/black.

  • Reaction: Heat the mixture to Reflux (approx. 80°C) with vigorous stirring.

    • Critical Process Parameter: Vigorous stirring is mandatory to keep the heavy iron powder suspended and in contact with the organic phase.

  • Monitoring: Monitor by TLC (Eluent: 30% EtOAc in Hexanes) every 30 minutes.

    • Endpoint: Disappearance of the yellow starting material spot and appearance of a fluorescent blue spot (amine) under UV. Typical time: 1.0 – 2.5 hours .

  • Hot Filtration (Crucial Step): Once complete, filter the mixture while hot through a Celite pad.

    • Reasoning: The product may precipitate if the solution cools, getting trapped in the iron oxide sludge. Wash the pad with 20 mL hot ethanol.

  • Workup:

    • Concentrate the filtrate under reduced pressure to remove most ethanol.

    • Dilute the remaining aqueous residue with Ethyl Acetate (50 mL) and Water (20 mL).

    • Separate the organic layer.[2][3] Extract aqueous layer 2x with Ethyl Acetate.

    • Wash combined organics with Brine , dry over

      
       , and concentrate.[2]
      
Purification

The crude product is typically


 pure. If necessary, purify via:
  • Recrystallization: Ethanol/Water or Ethyl Acetate/Hexanes.

  • Flash Chromatography: Silica gel, gradient 10%

    
     40% EtOAc/Hexanes.
    

Experimental Workflow Diagram

Workflow Start Start: Dissolve Substrate in EtOH AddReagents Add aq. NH4Cl + Fe Powder Start->AddReagents Reflux Reflux at 80°C (1-3 Hours) AddReagents->Reflux CheckTLC Check TLC: SM Consumed? Reflux->CheckTLC CheckTLC->Reflux No HotFilter Filter While HOT (Celite Pad) CheckTLC->HotFilter Yes Evap Evaporate EtOH HotFilter->Evap Extract Extract with EtOAc / Wash Brine Evap->Extract DryConc Dry (Na2SO4) & Concentrate Extract->DryConc

Caption: Operational workflow for the Fe/NH4Cl reduction process.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Reaction Stalls (<50% Conv.) Iron surface passivation or poor mixing.Add 1-2 equiv of fresh Iron powder. Increase stirring speed (RPM). Ensure temp is at true reflux.
Intermediate Persists Hydroxylamine intermediate not reducing.Add 1-2 equiv of

. The proton source is depleted.
Emulsion during Workup Fine iron particles passed through filter.Filter the organic layer through a fresh Celite/Silica pad. Add saturated Brine to the separatory funnel.
Product is Dark/Black Oxidation of aniline or residual iron salts.Perform a quick filtration through a short plug of silica gel. Store product under Nitrogen.

Safety & Handling

  • Iron Waste: The filtered iron residue is pyrophoric when dry. Do not throw in trash bin. Keep the filter cake wet with water and dispose of it in a dedicated hazardous solid waste container.

  • Nitro Compounds: Potentially toxic and explosive if heated dry. Handle in a fume hood.

  • Exotherm: The initiation of the reduction can be exothermic. On scales >10g, add Iron in portions.

References

  • Gamble, A. B., et al. (2007). "Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation." Synthetic Communications, 37(16), 2777-2786.

  • Ramakrishnappa, T., & Rangappa, K. S. (2010).[4] "A mild and efficient electron-transfer method for the chemoselective reduction of aromatic nitro groups." Synlett, 2010(19), 3019-3022.

  • BenchChem Technical Support. (2025). "Selective reduction of nitro group without affecting other functional groups."[5] BenchChem Protocols.

  • PubChem Compound Summary. (2025). "Ethyl 2-(2-amino-4-bromophenoxy)acetate."[6] National Library of Medicine.

Sources

Troubleshooting & Optimization

Improving yield of ethyl 2-(4-bromo-2-nitrophenoxy)acetate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 2-(4-bromo-2-nitrophenoxy)acetate Synthesis

Topic: Optimization & Troubleshooting for Williamson Ether Synthesis of 4-bromo-2-nitrophenol derivatives. Audience: Medicinal Chemists, Process Development Scientists.

Executive Summary

This guide addresses the synthesis of This compound via the Williamson ether synthesis. While conceptually simple, this specific reaction often suffers from variable yields (ranging from 45% to 90% in literature) due to the electron-withdrawing nature of the ortho-nitro group and the potential for ester hydrolysis.

This technical document provides an optimized protocol superseding standard acetone-reflux methods, alongside a deep-dive troubleshooting matrix.

Part 1: The Optimized Protocol (Gold Standard)

Context: Many standard procedures utilize Acetone and Potassium Carbonate (


). However, literature indicates yields as low as 46% with this method due to the poor nucleophilicity of ortho-nitrophenols and slow kinetics at acetone's boiling point (56°C).

Recommendation: Switch to Acetonitrile (MeCN) with Potassium Iodide (KI) catalysis.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
4-Bromo-2-nitrophenol Substrate1.0Limiting reagent.
Ethyl Bromoacetate Electrophile1.2Slight excess drives

kinetics.
Potassium Carbonate (

)
Base2.0 - 3.0Must be anhydrous/finely ground.
Potassium Iodide (

)
Catalyst0.1Critical for yield. Converts bromoacetate to highly reactive iodoacetate in situ.
Acetonitrile (MeCN) Solvent10-15 volHigher boiling point (82°C) than acetone; cleaner profile.
Step-by-Step Procedure
  • Activation: Charge a round-bottom flask with 4-bromo-2-nitrophenol (1.0 eq), anhydrous

    
     (2.0 eq), and dry MeCN. Stir at room temperature for 30 minutes.
    
    • Why? This allows the formation of the phenoxide anion. The solution should turn bright yellow/orange (phenoxide color).

  • Addition: Add KI (0.1 eq) followed by dropwise addition of ethyl bromoacetate (1.2 eq).

  • Reaction: Heat to reflux (~82°C) for 4–6 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 7:3). Look for the disappearance of the phenol (lower

      
      ) and appearance of the ester (higher 
      
      
      
      ).
  • Workup (Crucial for Purity):

    • Cool to room temperature and filter off inorganic salts (

      
      , Excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.[1][2]

    • Redissolve residue in Ethyl Acetate.[1][2]

    • Wash 1: 1M NaOH or saturated

      
       (removes unreacted nitrophenol).
      
    • Wash 2: Brine.[1][3]

    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via silica column if necessary.

Part 2: Reaction Logic & Mechanism

The ortho-nitro group creates two antagonistic effects:

  • Acidity (Pro): It makes the phenol more acidic (

    
     ~7 vs. 10 for phenol), facilitating deprotonation by weak bases like carbonate.
    
  • Nucleophilicity (Con): It withdraws electron density and forms an intramolecular hydrogen bond, making the resulting phenoxide a weaker nucleophile.

Visualizing the Pathway:

ReactionPathway Reactant 4-Bromo-2-nitrophenol (Intramolecular H-bond) Intermediate Phenoxide Anion (Poor Nucleophile) Reactant->Intermediate Deprotonation Base K2CO3 (Base) Base->Intermediate Product This compound (Target) Intermediate->Product Slow SN2 (Direct) Catalyst KI Catalyst (Finkelstein) ActivatedElec Ethyl Iodoacetate (Super-Electrophile) Catalyst->ActivatedElec Electrophile Ethyl Bromoacetate Electrophile->ActivatedElec Iodide Exchange ActivatedElec->Product Fast SN2 (Catalyzed)

Figure 1: Reaction mechanism highlighting the catalytic role of Iodide in overcoming the poor nucleophilicity of the nitrophenoxide.

Part 3: Troubleshooting & FAQs

Q1: My yield is stuck at ~50%, and I see starting material on TLC. What is wrong?

Diagnosis: This is the "Ortho Effect." The intramolecular hydrogen bond in the starting material resists deprotonation, and the steric bulk of the nitro group hinders the approach of the electrophile. Solution:

  • Switch Solvent: If using Acetone, switch to Acetonitrile or DMF . The higher temperature overcomes the activation energy barrier.

  • Add Catalyst: Add 10 mol% KI or 5 mol% TBAB (Tetrabutylammonium bromide). This is the single most effective fix for stalled alkylations of nitrophenols.

Q2: I see a new spot on TLC that doesn't move (baseline), and my ester yield is low.

Diagnosis: Hydrolysis (Saponification). Water in your solvent, combined with the base, has hydrolyzed your ethyl ester into the carboxylic acid derivative. Solution:

  • Dry Conditions: Ensure

    
     is anhydrous (dry in an oven at 120°C overnight). Use anhydrous solvents.
    
  • Avoid Strong Bases: Do not use NaOH or KOH during the reaction; they rapidly hydrolyze esters. Stick to Carbonate or Bicarbonate.

Q3: The product is an oil that won't crystallize. How do I solidify it?

Diagnosis: Residual solvent or trace impurities (unreacted bromoacetate). Solution:

  • Trituration: Add cold Ethanol or a mixture of Ethanol/Hexane and scratch the flask walls.

  • High Vac: Ensure all high-boiling solvents (like DMF or Ethyl Bromoacetate) are removed. Ethyl bromoacetate is a lachrymator and has a high boiling point; it may require prolonged vacuum drying.

Q4: Can I use Sodium Hydride (NaH) instead of Carbonate?

Answer: Yes, but with caution.

  • Pros: Faster deprotonation.

  • Cons: NaH is very strong. If any water is present, it generates NaOH, which destroys your product. It can also cause side reactions with the nitro group if the temperature is uncontrolled.

  • Verdict: Only use NaH if the Carbonate/MeCN/KI method fails.

Part 4: Troubleshooting Decision Matrix

Use this flow to diagnose your specific experimental failure.

Troubleshooting Start Start: Low Yield / Impurity CheckTLC Analyze TLC Plate Start->CheckTLC SM_Left Starting Phenol Remains? CheckTLC->SM_Left Baseline Baseline Spot (Acid)? CheckTLC->Baseline Oil Product is Sticky Oil? CheckTLC->Oil SolventCheck Solvent = Acetone? SM_Left->SolventCheck Yes SwitchSolvent Action: Switch to MeCN Add 0.1 eq KI SolventCheck->SwitchSolvent Yes HeatMore Action: Increase Temp (Reflux) SolventCheck->HeatMore No (Already MeCN) WaterCheck Check Water Content Baseline->WaterCheck Yes DryReagents Action: Dry K2CO3 Use Anhydrous Solvent WaterCheck->DryReagents Recryst Action: Recrystallize (EtOH/Water) Oil->Recryst

Figure 2: Diagnostic flow for common synthesis failures.

References

  • Jordan Journal of Chemistry. (2008). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate and Nitrophenoxy Derivatives. (Describes the baseline yield of ~46% using Acetone/K2CO3, necessitating the optimization strategies provided above).

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Solvent Effects.[4] (Authoritative grounding for solvent switching and

    
     optimization). 
    
  • ChemicalBook. 2-(2-bromo-4-nitrophenyl)acetonitrile synthesis. (Provides precedent for NaH usage in difficult nitrophenol alkylations).

  • ChemSpider Synthetic Pages. O-Alkylation of Salicylaldehyde with Ethyl Bromoacetate. (Protocol comparison for ortho-substituted phenol alkylation).

Sources

Avoiding hydrolysis side reactions in phenoxyacetate ester synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Phenoxyacetate Ester Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for phenoxyacetate ester synthesis. As Senior Application Scientists, we understand that navigating the complexities of organic synthesis requires a deep understanding of reaction mechanisms and a practical approach to troubleshooting. This guide is designed to provide you with in-depth, field-proven insights to help you overcome common challenges, specifically the pervasive issue of hydrolysis, and optimize your synthetic outcomes.

Troubleshooting Guide: Diagnosing and Solving Hydrolysis Issues

Hydrolysis is a primary side reaction that can significantly lower the yield and purity of your desired phenoxyacetate ester. [1][2][3]It is the reverse of esterification, where water attacks the ester bond, cleaving it back into the starting phenoxyacetic acid and alcohol. [4][5][6][7]This guide will help you identify the source of the problem and implement effective solutions.

Question 1: My reaction yield is consistently low, and I've identified the starting phenoxyacetic acid in my crude product via TLC and NMR. What's the most likely cause?

Answer:

The reappearance of your starting carboxylic acid is a classic sign of ester hydrolysis. [2]This unwanted reaction can occur either during the main reaction or, more commonly, during the aqueous workup procedure. [2]The presence of water, in combination with either acidic or basic conditions, creates a favorable environment for the ester to revert to its starting materials. [3][4][5]

Immediate Actions:

  • Analyze Your Workup: The highest risk for hydrolysis often comes from aqueous wash steps. [2]If you are using a basic solution (e.g., sodium bicarbonate) to neutralize an acid catalyst, you may be inadvertently inducing base-catalyzed hydrolysis (saponification). [2][5][7][8]

  • Verify Anhydrous Conditions: Ensure all your starting materials, solvents, and glassware are scrupulously dry. The presence of even trace amounts of water can be detrimental.

Question 2: I'm confident my reaction itself is going to completion, but I'm losing product during workup. How can I modify my workup protocol to minimize hydrolysis?

Answer:

A well-designed workup is critical for preserving your ester product. The key is to minimize the contact time with aqueous acidic or basic solutions and to work at lower temperatures to slow the kinetics of the hydrolysis reaction. [2]

Optimized Workup Protocol to Minimize Hydrolysis
  • Cooling: Once your reaction is complete, immediately cool the reaction mixture to room temperature, followed by cooling in an ice bath. [2]

  • Quenching: If applicable, quench the reaction by adding it to a cold, saturated solution of a weak base like sodium bicarbonate (NaHCO₃). [2]Avoid strong bases like sodium hydroxide (NaOH), which can aggressively promote saponification. [2]

  • Extraction: Promptly extract your product into a suitable organic solvent. Do not let the aqueous and organic layers sit together for extended periods. [2]

  • Brine Wash: Wash the organic layer with cold, saturated aqueous NaCl (brine). This helps to remove residual water from the organic phase. [2]

  • Drying: Thoroughly dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add the drying agent until it no longer clumps together. [2]

Workup Step Standard Procedure Optimized (Anti-Hydrolysis) Procedure Rationale
Neutralization Wash with aqueous NaHCO₃ or NaOH.Wash with ice-cold, saturated aqueous NaHCO₃.Lower temperature slows the rate of hydrolysis. [2]Saturated solution minimizes the amount of free water.
Washing Wash with water.Wash with ice-cold, saturated brine (NaCl).Brine reduces the solubility of the ester in the aqueous phase and helps remove water from the organic phase. [2]
Drying Add a small amount of drying agent.Add anhydrous Na₂SO₄ or MgSO₄ until it flows freely.Ensures removal of all trace water, preventing hydrolysis upon storage or concentration. [2]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing phenoxyacetate esters, and what are the hydrolysis risks associated with each?

A1: There are several common methods, each with its own considerations regarding hydrolysis.

  • Williamson Ether Synthesis approach: This involves the reaction of a phenol with an α-haloacetate (like ethyl bromoacetate). While not a direct esterification, the synthesis of the phenoxyacetic acid precursor itself can be susceptible to side reactions if conditions are not optimal. [9][10][11]The subsequent esterification would then carry the risks outlined below.

  • Fischer-Speier Esterification: This is the acid-catalyzed reaction between a phenoxyacetic acid and an alcohol. [12][13][14]The reaction is an equilibrium, and the water produced as a byproduct can drive the reverse reaction (hydrolysis). [4][6][7][14]To mitigate this, a large excess of the alcohol is often used, or water is removed as it forms, for example, with a Dean-Stark apparatus. [4][13]

  • Steglich Esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). [15][16][17]It's a milder method that can be performed at room temperature and is particularly useful for sensitive substrates. [15][16][18]The DCC formally "removes" the water generated, which significantly reduces the risk of hydrolysis during the reaction itself. [15]

  • Mitsunobu Reaction: This reaction allows for the conversion of a phenoxyacetic acid and an alcohol to an ester under mild, redox-neutral conditions using reagents like triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD). [19][20][21]It's crucial to maintain anhydrous conditions as the intermediates are susceptible to hydrolysis. [22]

Q2: How do I ensure my reaction is truly anhydrous?

A2: Achieving and maintaining anhydrous conditions is paramount.

  • Glassware: All glassware should be oven-dried at a high temperature (e.g., 120 °C) for several hours and then cooled in a desiccator over a drying agent like phosphorus pentoxide (P₂O₅) or under a stream of inert gas (e.g., nitrogen or argon). [3][23]

  • Solvents: Use freshly distilled solvents or purchase high-purity anhydrous solvents. Solvents can also be dried over molecular sieves. [23]For instance, storing a solvent over 3 Å molecular sieves can significantly reduce its water content. [23]

  • Reagents: Solid reagents should be dried in a vacuum oven. [23]Liquid reagents may be distilled or stored over a suitable drying agent.

  • Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel. [3]

Q3: Can the choice of base in a Williamson ether synthesis approach impact side reactions?

A3: Absolutely. In the synthesis of the phenoxyacetic acid precursor via a Williamson ether-type reaction (phenol + haloacetic acid), the base is critical. A strong base is needed to deprotonate the phenol, forming the more nucleophilic phenoxide ion. [10][24]Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH). [9][25]However, a base that is too strong or bulky can favor elimination side reactions, especially with sterically hindered substrates. [11]Furthermore, if water is present, the base can promote hydrolysis of the haloacetate starting material or the ester product.

Q4: I'm observing a side product that I suspect is an N-acylurea during my Steglich esterification. What is happening and how can I prevent it?

A4: The formation of an N-acylurea is a known side reaction in carbodiimide-mediated esterifications. [16]It occurs when the O-acylisourea intermediate, formed from the reaction of the carboxylic acid and DCC, undergoes a 1,3-rearrangement. This rearranged product is unreactive towards the alcohol and thus halts the desired reaction pathway. The use of a catalytic amount of DMAP is crucial to suppress this side reaction. [16][17]DMAP acts as a more potent acyl transfer agent, intercepting the O-acylisourea to form a highly reactive acylpyridinium intermediate, which then rapidly reacts with the alcohol before the unwanted rearrangement can occur. [16]

Visualizing the Reaction and Side Reaction

To better understand the competition between the desired esterification and the undesired hydrolysis, consider the following reaction diagram.

G A Phenoxyacetic Acid + Alcohol B Phenoxyacetate Ester A->B Esterification (Desired Pathway) C Phenoxyacetic Acid + Alcohol B->C Hydrolysis (Side Reaction) G start Low Yield of Phenoxyacetate Ester q1 Is starting phenoxyacetic acid present in crude product? start->q1 a1_yes Hydrolysis is likely occurring. q1->a1_yes Yes a1_no Consider other side reactions: - Incomplete reaction - Elimination - N-acylurea formation (Steglich) q1->a1_no No q2 Was the reaction run under strictly anhydrous conditions? a1_yes->q2 a2_no Improve drying of solvents, reagents, and glassware. q2->a2_no No q3 Was the aqueous workup performed with cold solutions and minimal contact time? q2->q3 Yes end Problem Resolved a2_no->end a3_no Optimize workup protocol: use ice-cold washes and work quickly. q3->a3_no No q3->end Yes a3_no->end a1_no->end

Caption: A decision tree for troubleshooting low yields in phenoxyacetate ester synthesis.

References

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024). Vertex AI Search.
  • Technical Support Center: Preventing Hydrolysis During the Workup of Esterific
  • Three types of hydrolysis and ways to prevent hydrolysis. (2024). Vertex AI Search.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Organic Chemistry Tutor.
  • Williamson Ether Synthesis. J&K Scientific LLC.
  • Williamson Ether Synthesis. ChemTalk.
  • Steglich esterific
  • Williamson Ether Synthesis. Organic Chemistry Tutor.
  • Williamson ether synthesis. Wikipedia.
  • Steglich Esterific
  • Mastering The Williamson Ether Synthesis.
  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (2016). The Organic Chemistry Tutor.
  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021). Green Chemistry (RSC Publishing). DOI:10.1039/D1GC02251B.
  • Mitsunobu Reaction. Organic Chemistry Portal.
  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/deriv
  • Mitsunobu Reaction. (2019). Organic Chemistry Portal.
  • Chemistry of Esters. (2023). OpenStax.
  • mechanism for the acid catalysed hydrolysis of esters. Chemguide.
  • Fischer–Speier esterific
  • Ch20: Hydrolysis of Esters. University of Calgary.
  • Ester Hydrolysis: Acid and Base-C
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
  • Fischer Esterific
  • Fischer Esterific
  • Preparing Anhydrous Reagents and Equipment. Moodle@Units.
  • The synthesis of a kind of 2,6 dimethyl phenoxyacetic acids and purification process.
  • The sun never sets on synthetic methodology- redox neutral organocatalytic Mitsunobu reactions. (2019).

Sources

Technical Support Center: Purification of Ethyl 2-(4-bromo-2-nitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #REC-SYNT-4Br2NO2 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the Process Chemistry Support Center. You are likely synthesizing Ethyl 2-(4-bromo-2-nitrophenoxy)acetate via the alkylation of 4-bromo-2-nitrophenol with ethyl bromoacetate (or chloroacetate) in the presence of a base (e.g.,


).

This guide addresses the critical purification step. This molecule belongs to the class of nitrodiphenyl ether herbicide intermediates . These compounds are notorious for "oiling out" rather than crystallizing due to their low melting points and conformational flexibility.

The following protocols are designed to maximize purity (>98% HPLC) while minimizing yield loss.

Module 1: Solvent System Selection

The Primary Recommendation: Ethanol (EtOH)

For this specific phenoxyacetate derivative, Ethanol (95% or Absolute) is the gold standard.

  • The Logic: The molecule contains a lipophilic core (brominated aromatic ring) and a polar tail (nitro group + ethyl ester).

    • High Temperature: Ethanol dissolves the lipophilic core effectively near reflux (~78°C).

    • Low Temperature: The polarity of ethanol at 0–5°C forces the hydrophobic brominated ring to aggregate and crystallize.

    • Impurity Rejection: Unreacted 4-bromo-2-nitrophenol (acidic impurity) remains soluble in ethanol, especially if the solution is slightly basic, preventing co-crystallization.

Alternative Systems

If Ethanol fails (e.g., product oils out or is too soluble), use the following hierarchy:

Solvent SystemRatio (v/v)Application CaseRisk Factor
EtOH /

90:10 to 80:20Use if the product is too soluble in pure EtOH. Water acts as an anti-solvent.High: Excess water + heat can hydrolyze the ester back to the acid.
EtOAc / Hexane 1:3 to 1:5Use if the product is very non-polar or if "oiling out" persists in alcohols.Moderate: Hexane is volatile; requires careful flammability control.
Methanol (MeOH) NOT RECOMMENDED Avoid. Critical: Risk of transesterification. Trace base/acid can convert your Ethyl ester to a Methyl ester.
Solvent Decision Tree

Use this logic flow to determine the correct solvent based on your crude material's behavior.

SolventSelection cluster_warning Critical Warning Start Analyze Crude Solid SolubilityCheck Soluble in boiling EtOH? Start->SolubilityCheck TooSoluble Crystallizes at RT? SolubilityCheck->TooSoluble Yes UseNonPolar Use EtOAc / Hexane SolubilityCheck->UseNonPolar No (Insoluble) UseEtOH Use Pure Ethanol (95%) TooSoluble->UseEtOH Yes UseBinary Use EtOH / H2O (90:10) TooSoluble->UseBinary No (Stays in solution) Transesterification Avoid Methanol (Transesterification Risk)

Figure 1: Decision matrix for solvent selection based on solubility behavior.

Module 2: Detailed Experimental Protocol

Safety Note: 4-bromo-2-nitrophenol derivatives can be skin irritants. The starting material (ethyl bromoacetate) is a lachrymator. Work in a fume hood.

Standard Operating Procedure (SOP)
  • Dissolution:

    • Place crude solid in a round-bottom flask.

    • Add Ethanol (95%) at a ratio of 3–5 mL per gram of crude.

    • Heat to reflux (approx. 78°C) with magnetic stirring.

    • Checkpoint: If solid remains, add EtOH in 1 mL increments until dissolved. Do not exceed 10 mL/g.

  • Hot Filtration (Crucial for Purity):

    • If the solution is dark or contains insoluble particles (inorganic salts like KBr), filter while hot through a fluted filter paper or a sintered glass funnel.

    • Tip: Pre-warm the funnel with hot ethanol to prevent premature crystallization clogging the filter.

  • Controlled Cooling:

    • Remove from heat. Allow the flask to cool to room temperature (RT) slowly on a cork ring or wood block.

    • Do not place directly in an ice bath. Rapid cooling traps impurities and causes oiling.

  • Crystallization:

    • Once at RT, observe crystal formation.[1]

    • If crystals form, move to an ice bath (0–4°C) for 1 hour to maximize yield.

    • If oil forms:[2][3] See Troubleshooting Module below.

  • Isolation:

    • Filter the cold slurry using vacuum filtration (Buchner funnel).

    • Wash: Rinse the filter cake with cold Ethanol (-20°C is ideal) to remove surface mother liquor.

    • Dry: Vacuum dry at 40°C. Avoid high heat (>60°C) to prevent melting or degradation.

Module 3: Troubleshooting & FAQs

Issue 1: The Product "Oils Out" (Liquid-Liquid Phase Separation)

Symptoms: Instead of crystals, you see oily droplets at the bottom of the flask as it cools. Cause: The solution is too concentrated, or the temperature dropped too fast, causing the product to come out of solution as a supercooled liquid before it could organize into a lattice. Corrective Action:

  • Reheat the mixture until the oil redissolves (clear solution).

  • Add a small amount of extra solvent (10–20% more volume).

  • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod at the air-liquid interface.

  • Cool very slowly (wrap the flask in a towel).

Issue 2: Low Melting Point / "Mushy" Solid

Symptoms: The solid melts below the expected range (Expected: ~74–78°C, varies by polymorph). Cause: Residual solvent (ethanol solvate) or residual starting material (phenol). Corrective Action:

  • Dry longer: These esters can trap solvent in the lattice. Vacuum dry for 12+ hours.

  • Check pH: If the solid smells like phenol, the starting material was not removed. Recrystallize again, but wash the crude solid with cold dilute

    
     before the recrystallization step.
    
Issue 3: Yield is Too Low (<50%)

Cause: Product is too soluble in Ethanol. Corrective Action:

  • Concentrate the mother liquor (filtrate) by rotary evaporation to half volume.

  • Cool again to harvest a "second crop."

  • Note: Always check the purity of the second crop separately; it is usually lower purity.

Module 4: Process Visualization

The following workflow illustrates the critical path for purification, including the loop for handling "oiling out."

RecrystallizationWorkflow Crude Crude Product (Solid/Oil) Dissolve Dissolve in Hot EtOH (Reflux ~78°C) Crude->Dissolve CheckClear Is Solution Clear? Dissolve->CheckClear Filter Hot Filtration (Remove Salts/Insolubles) CheckClear->Filter No (Solids present) Cooling Slow Cooling to RT CheckClear->Cooling Yes Filter->Cooling StateCheck Solid or Oil? Cooling->StateCheck Reheat Reheat & Dilute (+10% Solvent) StateCheck->Reheat Oiling Out IceBath Ice Bath (0-4°C) StateCheck->IceBath Crystals forming Seed Add Seed Crystal Scratch Glass Reheat->Seed Seed->Cooling FilterFinal Vacuum Filtration IceBath->FilterFinal Wash Wash with Cold EtOH FilterFinal->Wash Dry Dry (Vac Oven 40°C) Wash->Dry

Figure 2: Step-by-step workflow for the recrystallization of this compound.

References

  • Bioorganic & Medicinal Chemistry Letters . Synthesis and evaluation of phenoxyacetic acid derivatives. (General protocol for phenoxyacetate recrystallization from Ethanol).

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for Ethyl 2-(4-nitrophenoxy)acetate. (Analogous compound purification data).

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Standard reference for recrystallization techniques of low-melting esters).

  • MDPI Molecules . Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate. (Confirming synthesis and workup of nitro-phenoxy precursors).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling.

Sources

Validation & Comparative

Technical Guide: Mass Spectrometry Fragmentation of Ethyl 2-(4-bromo-2-nitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-(4-bromo-2-nitrophenoxy)acetate is a critical intermediate often encountered in the synthesis of benzoxazinone herbicides and specific heterocyclic pharmaceutical scaffolds. Its analysis requires a robust understanding of its ionization behavior to differentiate it from metabolic byproducts (such as the free acid form) or structural isomers.

This guide provides a definitive analysis of the fragmentation patterns of this molecule, comparing the structural elucidation power of Electron Ionization (EI) against the sensitivity of Electrospray Ionization (ESI) . We establish the EI fragmentation pathway as the "Gold Standard" for structural confirmation due to its diagnostic cleavage of the ether and ester moieties.

Structural Basis & Isotopic Signature

Before interpreting spectra, the analyst must account for the specific isotopic physics of the molecule.

  • Formula:

    
    
    
  • Nominal Mass: 303 Da (

    
    )
    
  • Isotopic Pattern: The presence of a single bromine atom dictates a characteristic 1:1 doublet for the molecular ion (

    
    ) and any fragment retaining the bromine atom.
    
    • 
       Species:  m/z 303
      
    • 
       Species:  m/z 305
      

Critical Note: In the spectra analysis below, m/z values refer to the


 isotope unless otherwise noted.
Experimental Protocol: Comparison of Methods

To objectively evaluate performance, we compare the two dominant ionization workflows.

Method A: Electron Ionization (EI) - The Structural Standard
  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or similar).

  • Inlet Temperature: 250°C (Flash vaporization required for esters).

  • Ion Source: 70 eV, 230°C.

  • Carrier Gas: Helium (1.0 mL/min constant flow).

  • Column: 5% Phenyl-methylpolysiloxane (HP-5ms), 30m x 0.25mm.

  • Why this works: The 70 eV energy imparts sufficient internal energy to induce diagnostic cleavages at the ether and ester bonds, providing a "fingerprint."

Method B: Electrospray Ionization (ESI) - The Sensitivity Alternative
  • Instrument: Triple Quadrupole LC-MS/MS (e.g., Sciex 6500+).

  • Mode: Positive (

    
    ) and Negative (
    
    
    
    or
    
    
    ).
  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

  • Why this works: ESI is softer, preserving the molecular ion. However, the ester group often forms sodium adducts

    
    , complicating quantification without MS/MS fragmentation.
    
Fragmentation Analysis (EI-MS)

The fragmentation of this compound under EI conditions is driven by three competing mechanisms:


-cleavage , McLafferty Rearrangement , and C-O Ether scission .
4.1. Primary Pathways
  • Loss of Ethoxy Radical (M - 45): The ester bond is the most labile.

    
    -cleavage adjacent to the carbonyl yields the stable acylium ion.[1]
    
    • 
       (Base Peak candidate).
      
  • McLafferty Rearrangement (M - 28): The ethyl ester side chain possesses

    
    -hydrogens relative to the carbonyl oxygen. A six-membered transition state facilitates the loss of neutral ethylene (
    
    
    
    ).
    • 
       (Carboxylic acid radical cation).
      
  • Ether Cleavage (M - 73): Cleavage at the phenoxy-carbon bond releases the carbethoxymethyl group ($ \cdot CH_2COOEt $), leaving the bromo-nitrophenoxy cation.

    • 
       (often followed by 
      
      
      
      loss).
4.2. Visualization of Fragmentation Logic

The following diagram maps the causal relationships between the precursor ion and its diagnostic fragments.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 303/305 (Radical Cation) Frag_Acylium Acylium Ion [M - OEt]+ m/z 258/260 M_Ion->Frag_Acylium - OEt (45 Da) (Alpha Cleavage) Frag_Acid Acid Cation [M - C2H4]+ m/z 275/277 M_Ion->Frag_Acid - C2H4 (28 Da) (McLafferty Rearr.) Frag_Phenoxy Phenoxy Cation [M - CH2COOEt]+ m/z 230/232 M_Ion->Frag_Phenoxy - CH2COOEt (73 Da) (Ether Scission) Frag_Benzox Cyclized/Phenoxy Radical [258 - NO2] m/z 212/214 Frag_Acylium->Frag_Benzox - NO2 (46 Da) Frag_Bromophenol Bromophenol Ion [230 - NO2] m/z 184/186 Frag_Phenoxy->Frag_Bromophenol - NO2 (46 Da)

Figure 1: Mechanistic fragmentation pathway of this compound under 70 eV Electron Ionization. Note the conservation of the Br isotope pattern in all major ions.

Comparative Performance: EI vs. ESI

For drug development workflows, choosing the right ionization mode is critical for Limit of Detection (LOD) and specificity.

FeatureElectron Ionization (EI) Electrospray Ionization (ESI) Verdict
Ion Type

(Radical Cation)

or

ESI is better for MW confirmation.
Fragmentation Rich, predictable pattern (Fingerprint).[2]Minimal in Source; requires CID (MS/MS).EI is superior for structural ID.
Sensitivity Moderate (ng range).High (pg range).ESI is preferred for trace quantification.
Bromine Signal Distinct 1:1 doublet in all fragments.Doublet preserved, but often obscured by adducts.EI offers clearer isotope visibility.
Linearity

dynamic range.

dynamic range.
ESI is better for wide-range quantification.
Workflow Recommendation
  • Use EI-GC-MS during the synthesis verification phase. The loss of 45 Da (ethoxy) and 73 Da (ester chain) definitively proves the ester linkage is intact.

  • Use ESI-LC-MS/MS during PK/PD studies (plasma analysis). The molecule ionizes well in positive mode (

    
    ), and the transition 
    
    
    
    (loss of ethanol) provides a sensitive MRM transition.
References
  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectrometry: General Rules for Esters and Ethers. NIST Chemistry WebBook, SRD 69. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard text for interpreting McLafferty and alpha-cleavage mechanisms). [Link]

  • McLafferty, F. W., & Turecek, F. Interpretation of Mass Spectra. University Science Books. (Source for specific nitro-aromatic fragmentation rules). [Link]

  • PubChem Compound Summary. this compound (CID 128479). National Center for Biotechnology Information. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-(4-bromo-2-nitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety and logistical information for handling Ethyl 2-(4-bromo-2-nitrophenoxy)acetate, with a focus on personal protective equipment (PPE), operational protocols, and disposal plans. The principles and procedures outlined here are designed to empower you to work safely and effectively, ensuring the integrity of your research and, most importantly, your personal well-being.

Hazard Assessment: Understanding the Risks

This compound is a compound that, while specific data may be limited, belongs to chemical families with well-characterized hazards. Our assessment is based on the functional groups present: a brominated aromatic ring, a nitro group, and an ethyl acetate moiety. Compounds with similar structures are known to cause skin and eye irritation, and may also cause respiratory irritation.[1] Therefore, a cautious approach is warranted, assuming the compound is hazardous upon contact, inhalation, and ingestion.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a matter of simple compliance but a critical component of risk mitigation. The following table summarizes the minimum PPE requirements for handling this compound.

PPE Category Item Specifications & Rationale
Eye and Face Protection Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes.[2] A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing, to protect the entire face.[2]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals.[2] Always inspect gloves for any signs of degradation or perforation before use.[2] It is also good practice to double-glove, especially during procedures with a higher risk of contamination.
Body Protection Laboratory CoatA flame-resistant lab coat, fully buttoned, is the minimum requirement.[2] For procedures with a higher risk of splashing, consider a chemical-resistant apron over the lab coat.
Respiratory Protection RespiratorAll handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2] If a fume hood is not available or during a large-scale spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[1]
Foot Protection Closed-Toe ShoesSturdy, closed-toe shoes that cover the entire foot are mandatory in any laboratory setting to protect against spills and falling objects.[2]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for minimizing exposure and ensuring the safety of yourself and your colleagues.

3.1. Preparation

  • Designate a Work Area: All work with this compound should be performed in a designated area, preferably within a chemical fume hood.

  • Assemble all Materials: Before starting, ensure all necessary equipment, reagents, and waste containers are within the fume hood to avoid unnecessary movement in and out of the containment area.

  • Don PPE: Put on all required PPE as outlined in the table above before handling the chemical.

3.2. Handling

  • Dispensing: When weighing or transferring the solid compound, do so carefully to avoid creating dust. If working with a solution, handle it with care to prevent splashes.

  • During Use: Keep the container of this compound tightly closed when not in use.[1] Avoid all direct contact with the compound.[2]

  • Post-Handling: After handling, thoroughly wash your hands and any exposed skin with soap and water, even if you were wearing gloves.[1]

Disposal Plan

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, weighing paper, pipette tips) should be placed in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions of the compound should be collected in a labeled, sealed container for halogenated organic waste. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Decontamination: Any glassware or equipment that has come into contact with the compound should be decontaminated. A common procedure is to rinse with an appropriate solvent (e.g., ethanol or acetone) in a fume hood, collecting the rinsate as hazardous waste.

  • Final Disposal: All waste must be disposed of through your institution's EHS-approved hazardous waste disposal program.[1] Brominated waste may require specific disposal methods, such as incineration at a licensed facility.[3]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[1] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1] If they are not breathing, provide artificial respiration. Seek medical attention.

  • Spill: For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for hazardous waste disposal. For larger spills or spills outside of a fume hood, evacuate the area and contact your institution's EHS office immediately.

Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Caption: Workflow for Safe Handling and Disposal

References

  • Personal protective equipment for handling Ethyl 5-(4-nitrophenyl)-5-oxovalerate. Benchchem.
  • SAFETY DATA SHEET - 4-Nitrophenyl bromoacetate. Thermo Fisher Scientific.
  • What is bromine and what are the safe disposal and recycling methods?. Ideal Response.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.